Cas no 1330755-79-7 (2-Methoxypyrimidine-4-carbonitrile)
2-Methoxypyrimidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxypyrimidine-4-carbonitrile
- 4-Cyano-2-methoxypyrimidine
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- Inchi: 1S/C6H5N3O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3
- InChI Key: YRXHBFMEEWAVJJ-UHFFFAOYSA-N
- SMILES: O(C)C1N=CC=C(C#N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 150
- XLogP3: 0.6
- Topological Polar Surface Area: 58.8
2-Methoxypyrimidine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001721-250mg |
4-Cyano-2-methoxypyrimidine |
1330755-79-7 | 98% | 250mg |
$868.56 | 2022-04-03 | |
| Alichem | A039001721-500mg |
4-Cyano-2-methoxypyrimidine |
1330755-79-7 | 98% | 500mg |
$1,538.98 | 2022-04-03 | |
| Alichem | A039001721-1g |
4-Cyano-2-methoxypyrimidine |
1330755-79-7 | 98% | 1g |
$2,657.61 | 2022-04-03 | |
| TRC | M203196-100mg |
2-Methoxypyrimidine-4-carbonitrile |
1330755-79-7 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M203196-500mg |
2-Methoxypyrimidine-4-carbonitrile |
1330755-79-7 | 500mg |
$ 590.00 | 2022-06-04 | ||
| TRC | M203196-1g |
2-Methoxypyrimidine-4-carbonitrile |
1330755-79-7 | 1g |
$ 910.00 | 2022-06-04 | ||
| Chemenu | CM494065-1g |
2-Methoxypyrimidine-4-carbonitrile |
1330755-79-7 | 95% | 1g |
$1190 | 2024-08-02 |
2-Methoxypyrimidine-4-carbonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-Methoxypyrimidine-4-carbonitrile
Introduction to 2-Methoxypyrimidine-4-carbonitrile (CAS No. 1330755-79-7)
2-Methoxypyrimidine-4-carbonitrile, identified by the chemical compound code CAS No. 1330755-79-7, is a significant intermediate in modern pharmaceutical and agrochemical research. This heterocyclic compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methoxy group at the 2-position and a nitrile group at the 4-position imparts unique reactivity and functional properties, making it a valuable building block for synthesizing biologically active molecules.
The compound's structural features position it as a key precursor in the development of novel therapeutic agents. Pyrimidine derivatives are widely recognized for their role in medicinal chemistry, particularly in the design of drugs targeting various diseases, including cancer, infectious disorders, and metabolic conditions. The nitrile functionality, in particular, serves as a versatile handle for further chemical modifications, enabling the construction of complex scaffolds with desired pharmacological properties.
In recent years, 2-methoxypyrimidine-4-carbonitrile has garnered attention in academic and industrial research due to its potential applications in drug discovery. One notable area of investigation involves its use as a scaffold for kinase inhibitors, which are critical in oncology therapy. The pyrimidine core is frequently employed in designing small-molecule inhibitors that selectively target aberrant signaling pathways involved in tumor growth and progression. The methoxy and nitrile groups provide opportunities for fine-tuning solubility, metabolic stability, and binding affinity to biological targets.
Advances in synthetic methodologies have further enhanced the accessibility of 2-methoxypyrimidine-4-carbonitrile, facilitating its incorporation into diverse chemical libraries. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have enabled efficient production scales suitable for high-throughput screening programs. These developments have accelerated the discovery process for new drug candidates derived from this compound.
Furthermore, the agrochemical sector has explored 2-methoxypyrimidine-4-carbonitrile as a precursor for developing novel pesticides and herbicides. Pyrimidine-based compounds exhibit potent activity against a range of pests and weeds, often with improved environmental profiles compared to traditional agrochemicals. The structural versatility of this intermediate allows for the creation of molecules with enhanced selectivity and reduced toxicity, aligning with global efforts toward sustainable agriculture.
The pharmacological potential of 2-methoxypyrimidine-4-carbonitrile extends beyond kinase inhibitors. Researchers have also investigated its derivatives as antiviral and antibacterial agents. The pyrimidine ring's resemblance to nucleobases makes it a plausible candidate for interfering with viral replication or bacterial metabolism. Preclinical studies have demonstrated promising results with certain analogs in inhibiting enzymes essential for pathogen survival, underscoring the compound's therapeutic relevance.
In terms of synthetic applications, 2-methoxypyrimidine-4-carbonitrile serves as a versatile precursor for constructing more complex heterocycles through functional group interconversions. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methoxy group can be replaced via demethylation reactions. These transformations open doors to exploring diverse chemical space, enabling the design of molecules with tailored biological activities.
The growing interest in 2-methoxypyrimidine-4-carbonitrile has spurred collaborations between academic institutions and pharmaceutical companies aiming to harness its synthetic utility. High-throughput screening campaigns leveraging this intermediate have identified several hits with encouraging pharmacokinetic profiles. Such findings highlight its importance as a scaffold in drug discovery initiatives targeting unmet medical needs.
From an industrial perspective, optimizing the production of CAS No. 1330755-79-7 is crucial for meeting demand in research and development pipelines. Continuous flow chemistry has emerged as a promising approach to enhance yield and scalability while minimizing waste generation. These green chemistry principles align with regulatory expectations for sustainable manufacturing practices.
Future directions in research may explore computational modeling to predict novel derivatives of 2-methoxypyrimidine-4-carbonitrile with enhanced efficacy or reduced side effects. Machine learning algorithms trained on large datasets can accelerate virtual screening processes, identifying promising candidates for experimental validation. This interdisciplinary approach combines traditional organic synthesis with cutting-edge computational techniques.
The versatility of 2-methoxypyrimidine-4-carbonitrile makes it an indispensable tool in synthetic chemistry labs worldwide. Its role as an intermediate not only supports current pharmaceutical projects but also paves the way for future discoveries across multiple disciplines. As methodologies evolve and new applications emerge, this compound will remain at forefront of innovation in medicinal and agrochemical sciences.
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